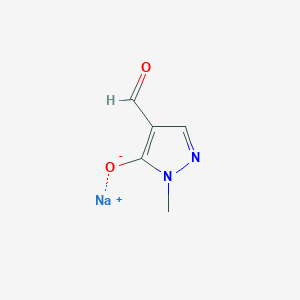

Sodium;4-formyl-2-methylpyrazol-3-olate

Description

Properties

IUPAC Name |

sodium;4-formyl-2-methylpyrazol-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.Na/c1-7-5(9)4(3-8)2-6-7;/h2-3,9H,1H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIIIJPDQDYEGV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Pyrazole Heterocycles in Advanced Organic and Inorganic Chemistry

Pyrazole (B372694), a five-membered heterocyclic organic compound containing two adjacent nitrogen atoms, forms the foundational core of a vast and versatile class of molecules. wikipedia.orgbritannica.com This structural motif is a cornerstone in the field of heterocyclic chemistry, a major branch of organic chemistry. britannica.comijraset.com The unique arrangement of atoms within the pyrazole ring imparts a distinct set of physical and chemical properties that have been harnessed in a multitude of applications. numberanalytics.com

The significance of pyrazole heterocycles is underscored by their prevalence in numerous commercially important compounds. wikipedia.org They are integral components in pharmaceuticals, agrochemicals, and dyes. globalresearchonline.net For instance, notable drugs such as the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol (B1681124) feature a pyrazole ring, highlighting the biocompatibility and therapeutic potential of this chemical scaffold. wikipedia.org The versatility of pyrazoles stems from their aromatic character and the ability of the ring to be readily functionalized, allowing for the synthesis of a diverse array of derivatives with tailored properties. ijraset.comglobalresearchonline.net In the realm of inorganic chemistry, pyrazole derivatives are also utilized as ligands in the formation of coordination complexes and supramolecular structures. ijraset.com

Table 1: Prominent Applications of Pyrazole Derivatives

| Field | Examples of Applications |

|---|---|

| Pharmaceuticals | Anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents. numberanalytics.comglobalresearchonline.net |

| Agrochemicals | Fungicides and herbicides. wikipedia.org |

| Materials Science | Dyes and fluorescent agents. globalresearchonline.net |

Structural Peculiarities and Reactivity Potential of the 4 Formyl 2 Methylpyrazol 3 Olate Motif

The 4-formyl-2-methylpyrazol-3-olate motif presents a unique combination of functional groups that dictate its chemical behavior and potential for further molecular elaboration. The core pyrazole (B372694) ring provides a stable aromatic scaffold. The presence of a methyl group at the 2-position and an olate (the salt of a hydroxyl group) at the 3-position influences the electron distribution within the ring.

The key feature of this motif is the formyl group (an aldehyde) at the 4-position. This group is a versatile chemical handle for a variety of organic transformations. Aldehydes are well-known for their reactivity, participating in reactions such as condensations, oxidations, reductions, and nucleophilic additions. The strategic placement of the formyl group on the pyrazole ring allows for the construction of more complex molecular architectures. For instance, the formyl group can be used to synthesize fused pyrazole systems, which are of significant interest in medicinal chemistry. researchgate.net

The "olate" designation indicates the presence of a sodium cation, forming an ionic bond with the oxygen atom at the 3-position. This feature enhances the compound's solubility in polar solvents and can influence its reactivity and interaction with biological targets. The combination of the formyl group and the olate functionality makes this motif a bifunctional precursor, offering multiple sites for chemical modification. researchgate.net

Current Research Landscape and Strategic Academic Focus on Sodium;4 Formyl 2 Methylpyrazol 3 Olate Derivatives

Primary Synthetic Routes to the 4-Formyl-2-methylpyrazol-3-olate Core

The principal pathway to the 4-formyl-2-methylpyrazol-3-olate core is the electrophilic formylation of the precursor, 2-methylpyrazol-3-one, also known by its tautomeric forms, 1-methyl-3-hydroxypyrazole or 1-methyl-5-pyrazolone. The Vilsmeier-Haack reaction is the most prominent method for achieving this C4-formylation.

Vilsmeier-Haack Formylation in Pyrazole Synthesis: Mechanistic Insights and Precursor Requirements

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govwikipedia.org The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, to introduce a formyl group onto the substrate. wikipedia.org

Mechanism: The reaction commences with the formation of the Vilsmeier reagent, a chloroiminium ion, from the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.org

The pyrazolone (B3327878) precursor, 2-methylpyrazol-3-one, exists in tautomeric forms, with the enol form (5-hydroxy-3-methyl-1-phenylpyrazole) being particularly reactive towards electrophiles. The electron-rich C4 position of the pyrazolone ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an iminium ion intermediate attached to the C4 position. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired 4-formyl group. nih.gov The final step to obtain this compound involves neutralization with a sodium base, such as sodium hydroxide, during the workup, which deprotonates the enolic hydroxyl group. tandfonline.comekb.eg

Precursor Requirements: The essential precursors for the Vilsmeier-Haack formylation are:

Substrate: 2-methylpyrazol-3-one (or its tautomer, 1-methyl-5-pyrazolone). This molecule provides the pyrazole core that undergoes formylation.

Formylating Agent Precursors:

N,N-Dimethylformamide (DMF): Serves as the source of the formyl group. nih.gov

Phosphorus oxychloride (POCl₃): Activates DMF to form the electrophilic Vilsmeier reagent. nih.gov Other acid chlorides like thionyl chloride (SOCl₂) can also be used.

The efficiency of the Vilsmeier-Haack formylation of pyrazolones is contingent on several factors, including temperature, reaction time, and the solvent system employed. Optimization of these parameters is crucial for maximizing the yield of the 4-formyl product.

Reaction Temperature and Time: The formation of the Vilsmeier reagent is typically conducted at low temperatures (0-5 °C) to control the exothermic reaction between DMF and POCl₃. semanticscholar.org The subsequent formylation of the pyrazolone substrate is often carried out at elevated temperatures, ranging from 60-80 °C, for several hours to ensure complete conversion. nih.gov

Solvent Systems: While DMF often serves as both a reagent and a solvent, other inert solvents can be utilized. Chloroform (B151607), dichloromethane, and dioxane have been employed in Vilsmeier-Haack reactions. ecu.edu The choice of solvent can influence the solubility of the reactants and the reaction rate. For instance, polar aprotic solvents can facilitate the formation and stabilization of the charged intermediates.

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 0-5 °C (Reagent Formation), 60-80 °C (Formylation) | Controls exothermicity and promotes formylation | nih.govsemanticscholar.org |

| Reaction Time | 4-6 hours | Ensures completion of the reaction | tandfonline.comscispace.com |

| Solvent | DMF, Chloroform, Dichloromethane | Influences solubility and reaction rate | ecu.edu |

| Workup | Neutralization with dilute NaOH | Forms the sodium olate salt | tandfonline.comekb.eg |

The electronic nature of substituents on the pyrazole ring significantly impacts the efficiency of the Vilsmeier-Haack formylation. The reaction is an electrophilic aromatic substitution, and therefore, electron-donating groups on the pyrazole ring enhance its reactivity, while electron-withdrawing groups decrease it.

In the case of 2-methylpyrazol-3-one, the methyl group at the N1 position is an electron-donating group. This N-alkylation increases the electron density of the pyrazole ring, making the C4 position more nucleophilic and thus more susceptible to attack by the electrophilic Vilsmeier reagent. This activating effect generally leads to higher yields and potentially milder reaction conditions compared to unsubstituted pyrazoles. The regioselectivity of the formylation at the C4 position is also strongly favored due to the electronic activation at this site.

Alternative Synthetic Approaches to the Pyrazole Ring System

While the Vilsmeier-Haack reaction is a post-modification of a pre-formed pyrazole ring, alternative strategies involve the construction of the pyrazole ring with the formyl group already incorporated or introduced during the cyclization process.

One potential, though less common, alternative for formylating pyrazolones is the Duff reaction . This reaction typically uses hexamethylenetetramine as the formylating agent in an acidic medium, such as trifluoroacetic acid, and is primarily used for the formylation of electron-rich phenols and other aromatic compounds. tandfonline.comwikipedia.org While its application to pyrazoles has been reported, it is generally less efficient than the Vilsmeier-Haack reaction for this class of compounds. tandfonline.comresearchgate.net

Another classical formylation method, the Reimer-Tiemann reaction , which employs chloroform in a basic medium, is generally not effective for the formylation of pyrazolones.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To overcome the limitations of conventional heating methods, such as long reaction times and potential side product formation, advanced synthetic techniques like microwave-assisted synthesis have been successfully applied to the formylation of pyrazoles.

Microwave-Assisted Synthesis: Principles and Application to Formyl-Pyrazoles

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. This technique can lead to a significant acceleration of reaction rates, often resulting in higher yields and shorter reaction times compared to conventional heating methods. The principle behind this acceleration is the efficient and uniform heating of the reaction mixture through the interaction of the microwave radiation with polar molecules and ions present in the reaction medium.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 4-6 hours | Good | tandfonline.comscispace.com |

| Microwave-Assisted | 5-15 minutes | Excellent | hilarispublisher.com |

The use of microwave-assisted synthesis not only enhances the efficiency of the Vilsmeier-Haack formylation but also aligns with the principles of green chemistry by reducing energy consumption and reaction times.

Palladium-Catalyzed Coupling Reactions in Pyrazole Construction

While the initial heterocyclic scaffold of pyrazoles is often constructed through classical condensation reactions, such as those between hydrazines and 1,3-dicarbonyl compounds, palladium-catalyzed reactions are instrumental in the strategic derivatization and functionalization of the pre-formed pyrazole ring. These methods offer a powerful means to introduce aryl, heteroaryl, and vinyl substituents, which are crucial for tuning the electronic and steric properties of the final molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are pivotal for C-H bond functionalization. In the context of pyrazole chemistry, these reactions are typically employed to modify the C4 and C5 positions. For instance, direct C-H arylation of pyrazoles can lead to mixtures of C4- and C5-arylated products. However, the presence of a substituent at one of these positions can direct the regioselectivity of the coupling reaction. The formyl group in this compound, or its protected precursor, could potentially influence the site-selectivity of such palladium-catalyzed arylations, offering a pathway to complex diarylpyrazole derivatives.

Research has demonstrated that palladium-catalyzed direct diarylation of N-substituted pyrazoles with aryl bromides can provide access to 4,5-diarylpyrazoles. wikipedia.org This highlights the potential for the subject compound to undergo sequential or direct double arylation, significantly expanding its structural diversity. The choice of catalyst, ligand, and reaction conditions is critical to control the regioselectivity and yield of these transformations.

Furthermore, palladium catalysis is central to the formation of N-aryl hydrazones, which are precursors for the Fischer indole (B1671886) synthesis. A novel strategy involves the palladium-catalyzed coupling of benzophenone (B1666685) hydrazone with aryl bromides. chemmethod.com This methodology could be adapted to pyrazole systems, where the formyl group could be transformed into a hydrazone, which then participates in further palladium-catalyzed C-N bond-forming reactions.

Functional Group Transformations and Derivatization Strategies via the Formyl Moiety

The aldehyde functional group at the C4 position of the pyrazole ring is a gateway for a multitude of chemical transformations, allowing for the synthesis of a vast library of derivatives.

The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with various nitrogen-based nucleophiles.

The reaction of 4-formylpyrazole derivatives with primary amines provides a straightforward route to Schiff bases or imines. This condensation reaction typically proceeds under mild conditions, often with acid or base catalysis, and is a highly efficient method for introducing a diverse range of substituents. For example, various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been reacted with aromatic amines like o-aminophenol to synthesize novel Schiff bases. pharmaguideline.com The resulting imine bond (C=N) is itself a versatile functional group that can be further reduced to a secondary amine or participate in cycloaddition reactions. The synthesis of pyrazole-based Schiff bases has been achieved through the condensation of pyrazole aldehydes with a variety of aromatic amines, including substituted anilines and naphthylamines, yielding products in good to high yields. mdpi.com

Table 1: Examples of Schiff Bases Synthesized from 4-Formylpyrazoles and Primary Amines

| 4-Formylpyrazole Precursor | Primary Amine | Resulting Schiff Base Structure | Reference |

|---|---|---|---|

| 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | 2-(((3-(4-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol | pharmaguideline.com |

| Pyrazole aldehyde | p-Methyl aniline | N-((1H-pyrazol-4-yl)methylene)-4-methylaniline | mdpi.com |

Condensation Reactions with Nitrogen-Containing Nucleophiles

Synthesis of Hydrazones and Their Diverse Derivatives with Hydrazines

The condensation of 4-formylpyrazoles with hydrazine (B178648) and its substituted derivatives (e.g., phenylhydrazine, acyl hydrazides) readily affords hydrazones. These reactions are generally high-yielding and provide products that are often stable, crystalline solids. Hydrazones are not merely simple derivatives; they are important pharmacophores in their own right and serve as versatile intermediates for the synthesis of other heterocyclic systems. For instance, a series of novel naphthyl-substituted pyrazole-derived hydrazones were synthesized from 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid, demonstrating potent antimicrobial properties. nih.gov Similarly, 1,3-diphenylpyrazole-4-carboxaldehyde has been reacted with various aryl hydrazines to produce a range of hydrazone derivatives. organic-chemistry.org The hydrazone moiety offers multiple reactive sites for further chemical elaboration.

Table 2: Synthesis of Hydrazone Derivatives from 4-Formylpyrazoles

| 4-Formylpyrazole Precursor | Hydrazine Derivative | Reaction Conditions | Application/Significance of Product | Reference |

|---|---|---|---|---|

| 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid | Various hydrazides | Not specified | Potent growth inhibitors of drug-resistant bacteria | nih.gov |

| 1,3-Diphenylpyrazol-4-carboxaldehyde | Aryl hydrazines | Methanol, acetic acid, reflux | Intermediates for further synthesis | organic-chemistry.org |

Nucleophilic Addition and Substitution Reactions at the Formyl Carbonyl

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of carbon- and heteroatom-based nucleophiles, leading to a variety of important functional group transformations beyond simple condensation.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the formyl group results in the formation of secondary alcohols after an aqueous workup. organic-chemistry.orgwikipedia.org This reaction is a fundamental C-C bond-forming strategy, allowing for the introduction of alkyl, aryl, or vinyl groups at the position of the original formyl moiety. The resulting secondary alcohol can then be further oxidized to a ketone or used in substitution reactions.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. organic-chemistry.orgwikipedia.org The reaction of a 4-formylpyrazole with a phosphorus ylide (Wittig reagent) would yield a 4-vinylpyrazole derivative. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and reaction conditions. This transformation is highly valuable for extending carbon chains and introducing unsaturation.

Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can undergo a base-induced disproportionation known as the Cannizzaro reaction, yielding a primary alcohol and a carboxylic acid. wikipedia.orgorganicreactions.org Since the formyl group on the pyrazole ring lacks α-hydrogens, this compound would be expected to undergo this reaction in the presence of a strong base, producing the corresponding 4-(hydroxymethyl)pyrazole and pyrazole-4-carboxylic acid. A crossed Cannizzaro reaction, using a more reactive aldehyde like formaldehyde (B43269) as a hydride source, could be employed to selectively reduce the 4-formylpyrazole to the corresponding alcohol. pharmaguideline.comchemistrysteps.com

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid to form an α,β-unsaturated carboxylic acid. wikipedia.orgbyjus.com Applying this to a 4-formylpyrazole would lead to the synthesis of pyrazole-4-acrylic acid derivatives, which are valuable precursors for polymers and other complex molecules.

The formyl group is an excellent starting point for the construction of fused heterocyclic rings, leading to the formation of bicyclic and polycyclic systems with diverse pharmacological properties. The general strategy involves reacting the 4-formylpyrazole with a bifunctional nucleophile, leading to a condensation reaction followed by an intramolecular cyclization.

Synthesis of Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized by reacting 5-aminopyrazoles with various carbonyl compounds. Alternatively, a 4-formylpyrazole can be used as the starting point. For example, the reaction of a 4-formylpyrazole with a compound containing an active methylene (B1212753) group and an amino group can lead to the formation of the pyridine (B92270) ring fused to the pyrazole core. mdpi.comnih.govresearchgate.net

Synthesis of Pyrazolo[1,5-a]pyrimidines: This important class of fused heterocycles can be synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov The formyl group of the title compound can be elaborated into a suitable three-carbon fragment that can then react with an aminopyrazole. For instance, condensation of 4-formylpyrazole derivatives with substituted thiazolidines has been reported as a route to related structures. researchgate.net Another approach involves the reaction of 3-aminopyrazoles with 3-formylchromones. researchgate.net

Synthesis of Pyrazolo[3,4-d]pyridazines: The construction of the pyridazine (B1198779) ring fused to a pyrazole can be achieved by reacting a suitably functionalized pyrazole with a hydrazine. Specifically, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates react with hydrazine to form the corresponding 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net This demonstrates a clear pathway where the formyl group is a key electrophilic center for the initial condensation with hydrazine, leading to subsequent cyclization.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzophenone hydrazone |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| o-Aminophenol |

| 2-(((3-(4-Substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol |

| N-((1H-pyrazol-4-yl)methylene)-4-methylaniline |

| N-((1H-pyrazol-4-yl)methylene)naphthalen-1-amine |

| 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid |

| 1,3-Diphenylpyrazole-4-carboxaldehyde |

| 4-(Hydroxymethyl)pyrazole |

| Pyrazole-4-carboxylic acid |

| Formaldehyde |

| Pyrazole-4-acrylic acid |

| Pyrazolo[3,4-b]pyridine |

| Pyrazolo[1,5-a]pyrimidine |

| 3-Formylchromone |

| Pyrazolo[3,4-d]pyridazine |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate |

Cyclization Reactions Leading to Fused Heterocyclic Systems

Pyrano[2,3-c]pyrazoles and Related Annulated Structures

The synthesis of pyrano[2,3-c]pyrazoles from 4-formyl-2-methylpyrazol-3-olate derivatives typically involves a base-catalyzed condensation reaction with compounds containing an active methylene group. This strategy leverages the reactivity of the 4-formyl group for an initial Knoevenagel condensation, which is followed by an intramolecular cyclization to form the fused pyran ring.

The general reaction pathway commences with the condensation of the aldehyde function of the pyrazole with an active methylene compound, such as malononitrile (B47326), ethyl cyanoacetate, or ethyl glycinate (B8599266) hydrochloride, in the presence of a basic catalyst like piperidine. research-nexus.net This initial step forms a pyrazol-4-yl)acrylate or a similar vinylogous intermediate. The subsequent step involves an intramolecular Michael addition or a related cyclization mechanism. The hydroxyl group of the pyrazol-3-olate attacks the activated double bond of the acrylate (B77674) moiety, leading to the closure of the pyran ring and the formation of the dihydropyrano[2,3-c]pyrazole scaffold. research-nexus.net

For instance, the base-catalyzed cyclocondensation of a related precursor, 5-chloro-4-formyl-3-methyl-1-phenylpyrazole, with ethyl glycinate hydrochloride directly yields a 5-amino-3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole derivative. research-nexus.net This reaction highlights a direct and efficient route to this fused system, where the amino group from the ethyl glycinate is incorporated into the final structure.

The versatility of this approach allows for the introduction of various substituents onto the newly formed pyran ring, depending on the choice of the active methylene compound. These reactions provide a strategic pathway to a library of pyrano[2,3-c]pyrazole derivatives with diverse substitution patterns.

| Reactant | Catalyst/Conditions | Resulting Fused System | Reference |

|---|---|---|---|

| Ethyl Glycinate Hydrochloride | Base-catalyzed | 5-Amino-dihydropyrano[2,3-c]pyrazole | research-nexus.net |

| Ethyl Cyanoacetate | Basic medium | Intermediate α-cyano-β-(pyrazol-4-yl)acrylate, precursor to pyran ring | research-nexus.net |

| Malononitrile | Piperidine | Intermediate (pyrazol-4-yl)methylenemalononitrile, precursor to pyran ring | research-nexus.net |

Thieno[2,3-b]pyridines and Other Fused Systems

The construction of thieno[2,3-b]pyridine (B153569) rings fused to the pyrazole core represents a more complex synthetic challenge that can be addressed through multi-step reaction sequences, often based on the principles of the Gewald aminothiophene synthesis. This approach utilizes the 4-formyl group as the carbonyl component for the initial formation of a fused thiophene (B33073) ring, which is subsequently annulated to form the pyridine ring.

A plausible synthetic route begins with a Gewald-type reaction involving the 4-formyl-2-methylpyrazol-3-olate, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. The reaction proceeds via an initial Knoevenagel condensation between the formyl group and the active methylene nitrile. The resulting adduct then reacts with elemental sulfur, leading to cyclization and the formation of a 2-amino-3-cyanothieno[2,3-c]pyrazole intermediate.

Once the 2-aminothiophene-fused pyrazole is obtained, the pyridine ring can be constructed through various cyclization strategies. For example, a Friedländer annulation can be employed, where the 2-amino-3-cyano functionalized intermediate reacts with a suitable carbonyl compound containing an α-methylene group. This acid or base-catalyzed condensation and subsequent cyclization yield the desired pyrazolo[4,3-b]thieno[2,3-e]pyridine system.

Alternatively, the 2-amino-3-cyano intermediate can be reacted with reagents like cyanothioacetamide to build the pyridine ring, a strategy that has been used in the synthesis of other thieno[2,3-b]pyridine derivatives. This multi-component approach allows for the controlled and stepwise assembly of the complex fused heterocyclic system, starting from the relatively simple 4-formyl pyrazole precursor.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Gewald Reaction | Active Methylene Nitrile, Elemental Sulfur, Base | 2-Amino-3-cyanothieno[2,3-c]pyrazole |

| 2 | Friedländer Annulation | α-Methylene Carbonyl Compound | Pyrazolo[4,3-b]thieno[2,3-e]pyridine |

Electronic Properties and Tautomeric Equilibria of the Pyrazol-3-olate Ring System

The pyrazol-3-olate ring is an electron-rich aromatic system. The negative charge of the olate is delocalized across the O-C3-N2-N1 system, significantly increasing the electron density of the ring compared to neutral pyrazole. nih.govnih.gov This enhanced electron density primarily influences the C4 position, making it highly nucleophilic. pharmaguideline.comencyclopedia.pub The presence of a methyl group on the N2 nitrogen atom fixes the tautomeric form, preventing the annular proton tautomerism commonly observed in N-unsubstituted pyrazoles. nih.govbohrium.com

The electronic properties of the ring can be summarized as follows:

High Electron Density: The olate group acts as a powerful electron-donating group, enriching the pyrazole ring.

Nucleophilic C4 Position: The C4 carbon bears the highest electron density, making it the primary site for electrophilic attack. pharmaguideline.com

Fixed Tautomeric Form: The N-methyl group prevents annular tautomerism, leading to a single, well-defined constitutional isomer. bohrium.com

The table below presents typical ¹³C NMR chemical shifts for related pyrazol-3-ol/one systems, illustrating the electronic differences between tautomeric forms.

| Tautomeric Form | C3 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) |

| 1-Phenyl-1H-pyrazol-3-ol | 164.0 | 94.2 | 129.1 |

| Fixed NH-form (N-methyl) | ~170 | ~105 | ~140 |

| Fixed OH-form (O-methyl) | ~165 | ~95 | ~130 |

Note: Data is generalized from studies on analogous systems for illustrative purposes. mdpi.com

Intramolecular and Intermolecular Reactivity Patterns of the Formyl Group

The formyl group at the C4 position is a versatile functional handle for a wide range of chemical transformations. Its reactivity is modulated by the electron-donating character of the pyrazol-3-olate ring. This electronic donation can increase the nucleophilicity of the formyl oxygen and decrease the electrophilicity of the formyl carbon compared to formyl groups on electron-poor rings.

Intermolecular Reactivity: 4-Formylpyrazoles are key intermediates in various multicomponent reactions. nih.gov They readily undergo condensation reactions with nucleophiles such as hydrazines, amines, and active methylene compounds to form more complex heterocyclic systems. chemmethod.comresearchgate.net A common synthetic route to 4-formylpyrazoles is the Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor, such as a hydrazone, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). encyclopedia.pubresearchgate.netnih.gov This highlights the reactivity of the pyrazole C4 position towards electrophilic substitution, which is the final step in the formation of the aldehyde.

Examples of intermolecular reactions include:

Condensation: Reaction with thiosemicarbazide (B42300) to form pyrazolyl hydrazinecarbothioamide. researchgate.net

Biginelli & Hantzsch Reactions: Used as the aldehyde component to synthesize pyrazole-fused dihydropyrimidines and dihydropyridines. nih.gov

Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, the formyl group can be oxidized to a carboxylic acid under appropriate conditions. pharmaguideline.com

Intramolecular Reactivity: The juxtaposition of the formyl group and an appropriate substituent can lead to intramolecular cyclization reactions. For instance, 5-aryloxy-4-formyl-pyrazoles have been shown to undergo intramolecular cross-dehydrogenative coupling between the aldehydic C-H bond and an arene C-H bond to yield fused chromeno[2,3-c]pyrazol-4(1H)-ones. nih.gov Such transformations often proceed through radical mechanisms. nih.gov

Reaction Mechanism Elucidation for Complex Transformations

Investigating the mechanisms of reactions involving pyrazole derivatives often requires a combination of spectroscopic, kinetic, and isotopic labeling studies. researchgate.netmdpi.com

Spectroscopic techniques are essential for tracking the conversion of reactants to products and for identifying transient intermediates. researchgate.netresearchgate.netnih.gov

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is a powerful tool for structural elucidation of starting materials, intermediates, and final products. researchgate.netrsc.org In reaction monitoring, the disappearance of reactant signals and the appearance of product signals can be quantified over time. For pyrazole synthesis, NMR has been used to identify key intermediates like 5-hydroxypyrazolines. researchgate.net Broadening of signals for C3 and C5 in N-unsubstituted pyrazoles can indicate a fast tautomeric exchange. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in key functional groups. For example, in reactions involving the formyl group of this compound, the disappearance of the characteristic C=O stretching frequency (around 1650-1700 cm⁻¹) would indicate its transformation. chemmethod.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm proposed structures. chemmethod.comresearchgate.net

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the elucidation of the rate-determining step of a reaction mechanism. sciencepg.comdntb.gov.ua For pyrazole synthesis via the condensation of 1,3-diketones with hydrazines, studies have shown that the reaction is typically first-order in both the diketone and the hydrazine. researchgate.net The rate-determining step can shift depending on the pH of the medium. researchgate.net

In a study on the oxidation of a pyrazole derivative by permanganate, the reaction showed first-order kinetics with respect to the oxidant and fractional-order dependence on the pyrazole substrate. sciencepg.com This suggested a mechanism involving the formation of an intermediate complex prior to the rate-determining step. sciencepg.com

Table of Kinetic Parameters for a Model Pyrazole Reaction

| Parameter | Value | Significance |

|---|---|---|

| Reaction Order (vs. Pyrazole) | Fractional First-Order | Indicates pre-equilibrium or complex formation involving the pyrazole. |

| Reaction Order (vs. Oxidant) | First-Order | The oxidant is involved in the rate-determining step. |

| Activation Energy (Ea) | Varies with system | Provides insight into the temperature sensitivity of the reaction rate. |

| Enthalpy of Activation (ΔH‡) | Varies with system | Relates to the energy barrier for the transition state. |

Note: This table represents generalized findings from kinetic studies on pyrazole derivatives, such as the oxidation of methylaminopyrazole formamidine. sciencepg.com

Deuterium (B1214612) labeling is a powerful technique used to trace the path of hydrogen atoms throughout a reaction and to probe mechanisms by observing the kinetic isotope effect (KIE). chem-station.comresearchgate.netnih.gov Replacing a hydrogen atom with a deuterium atom at a position involved in bond-breaking in the rate-determining step typically slows the reaction down. This is because the C-D bond is stronger than the C-H bond. mdpi.com

In the context of pyrazole chemistry, deuterium labeling can be used to:

Elucidate Tautomerism: By observing H/D exchange at the NH position of pyrazoles in deuterated solvents (like D₂O or MeOD), the dynamics of proton transfer can be studied. acs.org

Clarify Reaction Pathways: In complex cyclization or rearrangement reactions, deuterium labels can confirm proposed proton transfer steps or hydride shifts. mdpi.comchem-station.com For instance, if a specific proton is thought to be abstracted in the rate-determining step, replacing it with deuterium should result in a measurable KIE.

Distinguish Between Mechanisms: The presence or absence of a KIE can help differentiate between proposed mechanisms. For example, in the Vilsmeier-Haack formylation, labeling specific positions could help confirm the site of initial electrophilic attack and subsequent proton loss. mdpi.com

Coordination Chemistry and Ligand Design Principles Involving 4 Formyl 2 Methylpyrazol 3 Olate

The 4-Formyl-2-methylpyrazol-3-olate Anion as a Versatile Ligand

The versatility of the 4-formyl-2-methylpyrazol-3-olate anion as a ligand stems from the presence of multiple potential coordination sites, which can engage in various bonding interactions with metal ions. This multifunctionality is a key aspect of its utility in the design of new coordination compounds with specific structural and electronic properties.

The 4-formyl-2-methylpyrazol-3-olate anion possesses several potential donor atoms that can coordinate to a metal center. These include:

The olate oxygen (O3): This deprotonated hydroxyl group is a hard donor and is expected to form strong coordinate bonds with a variety of metal ions.

The formyl oxygen (O4): The carbonyl oxygen of the formyl group is another potential donor site. Its involvement in coordination can lead to the formation of chelate rings.

The pyrazole (B372694) nitrogen atoms (N1 and N2): The pyrazole ring contains two nitrogen atoms. While the N2 nitrogen is methylated and thus its donor capacity is sterically hindered and electronically modified, the N1 nitrogen atom, depending on the tautomeric form and steric factors, could potentially be involved in coordination, particularly in bridging modes.

The presence of both hard (oxygen) and borderline (nitrogen) donor atoms makes this ligand capable of coordinating with a wide range of metal ions, from hard alkali and alkaline earth metals to softer transition metals.

The arrangement of the donor atoms in the 4-formyl-2-methylpyrazol-3-olate ligand allows for several possible chelation modes, influencing the geometry and stability of the resulting metal complexes. The most common modes are expected to be:

O,O-chelation: This would involve the coordination of the olate oxygen (O3) and the formyl oxygen (O4) to the same metal center, forming a stable six-membered chelate ring. This mode is common for related 4-acylpyrazolone ligands.

O,N-chelation: Coordination involving the olate oxygen (O3) and the N2 nitrogen of the pyrazole ring would result in a five-membered chelate ring. The feasibility of this mode would depend on the steric accessibility of the N2 nitrogen. In some related pyrazolone-based Schiff base ligands, N,O-chelation is a prevalent coordination mode unicam.it.

The ligand typically acts as a bidentate chelating agent through these modes. However, monodentate coordination through the olate oxygen is also possible, as is a bridging mode where the ligand coordinates to two different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with the 4-formyl-2-methylpyrazol-3-olate ligand generally involves the reaction of a soluble salt of the desired metal with the sodium salt of the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared and UV-Vis spectroscopy, and elemental analysis.

Transition metals, with their partially filled d-orbitals, form a wide variety of complexes with pyrazole-derived ligands, exhibiting diverse geometries and coordination numbers. For the 4-formyl-2-methylpyrazol-3-olate ligand, the formation of octahedral, tetrahedral, and square planar complexes is anticipated, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

For instance, with first-row transition metals like Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), octahedral complexes of the type [M(L)₃]ⁿ⁻ or [M(L)₂(Solvent)₂] are common, where L represents the 4-formyl-2-methylpyrazol-3-olate ligand. In such complexes, the ligand would likely act as a bidentate O,O-chelating agent. The Jahn-Teller effect in Cu(II) complexes may lead to distorted octahedral or square planar geometries researchgate.net. For early transition metals like Ti(IV) and Zr(IV), higher coordination numbers are often observed, with the potential for the formation of eight-coordinate complexes nih.gov.

| Metal Ion | Typical Coordination Geometry | Examples with Related Pyrazole Ligands |

| Fe(III) | Octahedral | Tris(pyrazolonato)iron(III) complexes exhibit octahedral coordination nih.gov. |

| Cu(II) | Distorted Octahedral, Square Planar | Binuclear copper(II) complexes with bridging pyrazole-derived ligands have been observed researchgate.net. |

| Zn(II) | Tetrahedral, Octahedral | Both tetrahedral and octahedral complexes of zinc(II) with pyrazole-type ligands have been characterized unicam.it. |

| Zr(IV) | Antiprismatic (8-coordinate) | Zirconium(IV) can form eight-coordinate complexes with four pyrazolone (B3327878) ligands nih.gov. |

Main group metals also form stable complexes with pyrazolone-type ligands. The coordination chemistry of these complexes is often dictated by the size and charge of the metal ion, as well as its preference for specific coordination geometries. For example, alkali metals like sodium can be involved in the formation of heterobimetallic coordination polymers nih.gov. With heavier main group elements like Sn(IV), the formation of hypervalent complexes with coordination numbers greater than four is possible. The resulting architectures can range from simple mononuclear species to more complex polynuclear or polymeric structures.

The ability of the 4-formyl-2-methylpyrazol-3-olate ligand to act as a bridging unit between metal centers is a key feature that enables the construction of supramolecular assemblies. When the ligand coordinates to two or more metal ions, it can lead to the formation of one-, two-, or three-dimensional coordination polymers. The structure of these polymers is influenced by the coordination preferences of the metal ion and the geometry of the ligand.

Furthermore, non-covalent interactions, such as hydrogen bonding (if protic solvents or co-ligands are present) and π-π stacking between the pyrazole rings of adjacent complex units, can play a significant role in organizing the individual metal complexes into higher-order supramolecular architectures. In related pyrazole-based systems, such interactions have been shown to direct the self-assembly of complex structures researchgate.netnih.gov. The interplay between coordinative bonds and these weaker interactions provides a powerful tool for the rational design of crystalline materials with desired properties. For example, some zinc(II) complexes with pyrazolone-based Schiff base ligands have been found to exist as one-dimensional coordination polymers unicam.it.

Advanced Structural Analysis of Coordination Compounds

The comprehensive characterization of coordination compounds involving the 4-formyl-2-methylpyrazol-3-olate ligand relies on a suite of advanced analytical techniques. While the sodium salt serves as the ligand source, its coordination chemistry is explored through the formation of complexes with various metal centers, particularly transition metals. The following sections detail the pivotal methods used to elucidate the precise structures and coordination behaviors of these complexes in both the solid state and in solution.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a coordination compound in the solid state. This technique provides unequivocal evidence of the metal's coordination number, its geometry, and the exact binding mode of the 4-formyl-2-methylpyrazol-3-olate ligand.

The process involves irradiating a single crystal of the metal complex with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This analysis yields critical structural parameters, including:

Bond Lengths: The distances between the metal center and the coordinating atoms of the ligand (typically the oxygen atoms of the olate and formyl groups) are determined with high precision.

Bond Angles: The angles between the ligand donor atoms and the metal center define the coordination geometry.

Nuclearity: The technique confirms whether the complex is mononuclear (containing a single metal center) or polynuclear (containing multiple metal centers), which may be bridged by the pyrazolate ligands nih.gov.

Supramolecular Interactions: Information on intermolecular forces, such as hydrogen bonding and crystal packing, is also obtained.

The structural data for a representative metal complex containing a substituted pyrazole ligand, as determined by X-ray diffraction, are often presented in a standardized crystallographic information file (CIF). Key data are summarized in tables to highlight the most important structural features.

Interactive Table: Example Crystallographic Data for a Mononuclear Cobalt(II) Complex with Pyrazole-Derived Ligands

Below is a representative table of crystallographic and structural parameters, similar to what would be reported for a complex of 4-formyl-2-methylpyrazol-3-olate.

| Parameter | Value |

| Chemical Formula | [Co(C₄H₂N₃O₄)₂(H₂O)₆]·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125(3) |

| b (Å) | 9.884(3) |

| c (Å) | 11.231(4) |

| β (°) | 115.45(3) |

| Volume (ų) | 1015.1(6) |

| Z (formula units/cell) | 2 |

| Coordination Geometry | Octahedral |

| Co-O (carboxylate) (Å) | 2.078(2) |

| Co-N (pyrazole) (Å) | 2.131(2) |

| Co-O (aqua) (Å) | 2.088(2), 2.101(2) |

| O-Co-N Angle (°) | 77.52(8) |

Note: Data is adapted from a published structure of a related cobalt(II) complex with a 4-nitropyrazole-3-carboxylic acid ligand for illustrative purposes nih.gov.

Advanced Spectroscopic Techniques for Elucidating Coordination Modes

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques are essential for confirming the structure in solution and for probing the electronic properties of the metal center.

Solution-State NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for investigating the structure and behavior of diamagnetic coordination compounds in solution. The coordination of the 4-formyl-2-methylpyrazol-3-olate ligand to a metal ion induces significant changes in the chemical shifts of its protons and carbon atoms compared to the free ligand.

¹H NMR: The resonance for the formyl proton (-CHO) and the methyl protons (-CH₃) on the pyrazole ring are particularly diagnostic. Upon coordination, a downfield or upfield shift in their signals indicates a change in the electronic environment, confirming metal-ligand binding. For complexes that are dynamic in solution, NMR can reveal fluxional processes where ligands may be exchanging or rearranging on the NMR timescale mdpi.com.

¹³C NMR: The carbon signals of the carbonyl groups (formyl and pyrazolone C=O) are highly sensitive to coordination. A significant shift in these resonances provides strong evidence for the involvement of the corresponding oxygen atoms in binding to the metal center mdpi.com.

Electronic Absorption Spectroscopy for d-d Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For complexes of transition metals, the absorption of light in the visible region is often dominated by electronic transitions between d-orbitals, known as d-d transitions. These transitions are typically weak in intensity but are highly sensitive to the geometry of the complex and the nature of the metal-ligand bonds libretexts.orgbpchalihacollege.org.inumb.edu.

The energy and number of d-d absorption bands provide a fingerprint for the coordination environment of the metal ion. For example, an octahedral copper(II) complex (d⁹ configuration) typically exhibits a single, broad d-d transition, whereas a tetrahedral cobalt(II) complex (d⁷) shows a characteristic set of absorptions in the visible region ethz.ch. By analyzing the UV-Vis spectrum, one can infer the likely coordination geometry of the metal in a 4-formyl-2-methylpyrazol-3-olate complex, complementing the data from X-ray diffraction johnshopkins.edu.

EPR for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically applied to species with one or more unpaired electrons (paramagnetic species) researchgate.net. It is invaluable for studying coordination compounds of metals like copper(II), iron(III), manganese(II), and others.

EPR spectroscopy provides detailed information about the electronic structure of the metal center:

g-values: The position of the EPR signal is characterized by the g-factor, which is sensitive to the electronic environment and can indicate the degree of orbital contribution to the magnetic moment. Anisotropy in the g-value (different values along different molecular axes) provides information about the symmetry of the coordination sphere nih.govillinois.edu.

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nucleus of the metal ion (and sometimes ligand atoms) leads to a splitting of the EPR signal into multiple lines. This hyperfine coupling constant is a direct measure of the electron spin density at the nucleus and provides insight into the nature of the metal-ligand covalent bonds acs.orgacs.org.

Zero-Field Splitting: For systems with more than one unpaired electron (S > 1/2), interactions between the spins can lift the degeneracy of the spin levels even in the absence of an external magnetic field. This zero-field splitting is highly sensitive to the symmetry and geometry of the complex nih.gov.

For instance, an EPR study of a binuclear copper(II) complex bridged by a pyrazolate ligand revealed an antiferromagnetic interaction between the two metal centers, which was quantified by the exchange coupling parameter (J₀) derived from the spectra nih.gov. This level of detail is crucial for understanding the magnetic and electronic properties of polynuclear complexes involving the 4-formyl-2-methylpyrazol-3-olate ligand.

Computational and Theoretical Studies on Sodium;4 Formyl 2 Methylpyrazol 3 Olate and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules like 4-formyl-2-methylpyrazol-3-olate. DFT calculations, often using functionals like B3LYP, provide a balance between accuracy and computational cost, making them suitable for a detailed analysis of molecular properties.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy structure. For the 4-formyl-2-methylpyrazol-3-olate anion, this process involves calculating bond lengths, bond angles, and dihedral angles. Theoretical calculations on related pyrazole (B372694) derivatives have shown good agreement with experimental data obtained from X-ray crystallography.

Conformational analysis would focus on the orientation of the 4-formyl group relative to the pyrazole ring. The rotation around the C-C bond connecting the ring and the formyl group would be investigated to identify the most stable conformers and the energy barriers between them. It is expected that a planar conformation, where the formyl group is coplanar with the pyrazole ring, would be the most stable due to π-system conjugation.

Illustrative Data Table: Predicted Geometrical Parameters This table demonstrates the typical output of a geometry optimization calculation. The values presented are hypothetical for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | 1.38 Å |

| Bond Length | C3-O1 | 1.26 Å |

| Bond Length | C4-C(formyl) | 1.45 Å |

| Bond Length | C(formyl)-O(formyl) | 1.22 Å |

| Bond Angle | C5-N1-N2 | 110.5° |

| Bond Angle | O1-C3-N2 | 128.0° |

| Dihedral Angle | C5-C4-C(formyl)-O(formyl) | 180.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For the 4-formyl-2-methylpyrazol-3-olate anion, the HOMO is expected to be localized over the pyrazolate ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the conjugated system, including the formyl group. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which provide further insights into the molecule's reactivity.

Illustrative Data Table: Reactivity Descriptors This table shows examples of reactivity descriptors derived from HOMO and LUMO energies. The values are hypothetical.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | -3.50 |

| LUMO Energy | ELUMO | - | 0.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.35 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 1.325 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.175 |

| Global Softness | S | 1/(2η) | 0.230 |

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as the C=O stretching of the formyl group or the C-N stretching within the pyrazole ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. Comparing the calculated NMR shifts with experimental data provides a powerful method for structural elucidation and verification.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. An MD simulation of Sodium;4-formyl-2-methylpyrazol-3-olate, typically in an aqueous solution, would model the motions and interactions of the ions and surrounding solvent molecules.

These simulations can reveal important information about the hydration shell of the sodium cation and the pyrazolate anion. By analyzing the radial distribution functions, it is possible to determine the number of water molecules in the immediate vicinity of the ions and the nature of their interactions, such as hydrogen bonding between water and the oxygen atoms of the pyrazolate. MD simulations are valuable for understanding how the compound behaves in a biological or chemical environment.

Quantum Chemical Investigation of Tautomeric Forms and Energetic Barriers

Pyrazoles and particularly pyrazol-3-ones (or pyrazol-3-ols) are known to exhibit tautomerism, which is the migration of a proton. For the parent compound, 4-formyl-2-methylpyrazol-3-ol, quantum chemical calculations can be used to investigate the relative stabilities of its tautomeric forms, such as the OH, NH, and CH forms.

DFT calculations can determine the total energy of each tautomer, allowing for the prediction of the most stable form in the gas phase or in different solvents. Furthermore, these methods can be used to calculate the transition state energies between tautomers, providing the energetic barriers for the proton transfer reactions. The nature of substituents and the solvent environment can significantly influence the tautomeric equilibrium. Since the specified compound is the sodium salt of the "olate" (enol) form, such studies are critical for understanding the fundamental chemistry of its protonated precursor.

Computational Modeling of Metal-Ligand Interactions and Bonding Character

The 4-formyl-2-methylpyrazol-3-olate anion can act as a ligand, coordinating to metal ions. Computational modeling is essential for understanding the nature of these metal-ligand interactions. DFT calculations can be used to optimize the geometry of metal complexes, predicting coordination numbers, bond lengths, and angles.

A crucial aspect of these studies is the analysis of the bonding character between the metal and the ligand. Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be employed to quantify the degree of covalent versus electrostatic character in the metal-ligand bonds. Energy decomposition analysis can further break down the total interaction energy into components like electrostatic attraction, Pauli repulsion, and orbital (charge-transfer) interactions, providing a detailed picture of the forces holding the complex together. Such studies are fundamental for designing new metal complexes with specific properties.

Catalytic Applications of Metal Complexes Derived from 4 Formyl 2 Methylpyrazol 3 Olate

Design and Synthesis of Homogeneous Catalysts

The foundation of utilizing 4-formyl-2-methylpyrazol-3-olate in homogeneous catalysis lies in the rational design and synthesis of its metal complexes. The synthesis typically begins with the preparation of the pyrazole (B372694) ligand itself, which can then be deprotonated to the pyrazolate anion and reacted with a suitable metal precursor (e.g., metal halides or acetates) to form the desired coordination complex. A variety of transition metals, such as palladium, nickel, ruthenium, and manganese, have been successfully complexed with pyrazole-based ligands to create active homogeneous catalysts for reactions like carbon-carbon bond formation and hydrogenation. researchgate.net

The N-methyl group on the pyrazole ring prevents the formation of polynuclear bridged complexes that can occur with N-unsubstituted pyrazoles, ensuring the formation of well-defined mononuclear species which is often desirable in homogeneous catalysis. The formyl group at the 4-position and the olate group at the 3-position act as key coordination sites, creating a stable chelate with the metal center.

Table 1: Examples of Catalytic Systems Employing Pyrazole-Type Ligands

| Metal Center | Ligand Type | Catalytic Application | Key Feature |

|---|---|---|---|

| Manganese (Mn) | Generic Pyrazole | Transfer Hydrogenation | Efficient and scalable system with broad functional group tolerance. |

| Ruthenium (Ru) | Protic, Pincer-Type Pyrazole | Asymmetric Transfer Hydrogenation | Demonstrates metal-ligand cooperation for hydrogen transfer. nih.gov |

| Nickel (Ni) / Palladium (Pd) | Substituted Pyrazoles | Olefin Oligomerization, C-C Coupling | Activity influenced by substituents on the pyrazole ring. researchgate.netuj.ac.za |

| Iridium (Ir) | Chiral-at-metal with Protic Pyrazoles | Asymmetric Transfer Hydrogenation of Ketones | Achieves high enantioselectivity through a chiral metal center. nih.gov |

The ability to tune the steric and electronic properties of a ligand is paramount for optimizing a catalyst for a specific chemical transformation. The 4-formyl-2-methylpyrazol-3-olate framework is particularly amenable to such modifications.

Electronic Tuning : The electron-withdrawing nature of the formyl group at the C4 position significantly influences the electron density at the metal center. This property can be modulated by converting the aldehyde to other functional groups. For instance, reduction to a hydroxymethyl group or oxidation to a carboxylic acid group would impart different electronic characteristics to the ligand and, consequently, alter the Lewis acidity and redox potential of the complexed metal ion. This tuning is crucial for reactions where the electronic nature of the catalyst is key, such as in oxidation or C-C coupling reactions. researchgate.net

Steric Tuning : While the N-methyl group provides a fixed steric profile, modifications to the formyl group can introduce steric bulk near the active site. For example, the condensation of the formyl group with chiral amines to form Schiff bases not only modifies the electronic properties but also introduces sterically demanding substituents that can influence substrate approach and selectivity.

This strategic modification allows for the creation of a library of catalysts from a single pyrazolate scaffold, each tailored for optimal performance in a given reaction, be it olefin polymerization, hydrogenation, or cross-coupling reactions. researchgate.net

Achieving enantioselectivity is a primary goal in modern catalysis. For metal complexes of 4-formyl-2-methylpyrazol-3-olate, several strategies can be envisioned to induce chirality.

One effective strategy involves the use of "chiral-at-metal" complexes. In this approach, achiral ligands are arranged around a metal center in a specific, rigid geometry that renders the entire complex chiral. For instance, iridium(III) complexes have been shown to catalyze asymmetric transfer hydrogenation of ketones with high enantioselectivity when used in the presence of protic pyrazoles. nih.gov A similar principle could be applied to complexes of 4-formyl-2-methylpyrazol-3-olate.

A second strategy is to modify the ligand itself by incorporating a chiral moiety. The formyl group is an ideal handle for such a modification. It can be reacted with a chiral alcohol to form a chiral acetal or with a chiral amine to form a chiral imine. This newly introduced chiral center, positioned close to the metal's active site, can effectively bias the coordination of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Mechanistic Pathways in Organometallic Catalysis Involving Pyrazol-3-olate Ligands

Understanding the mechanistic pathways of a catalytic reaction is crucial for its optimization and further development. For complexes derived from pyrazolate ligands, the interplay between the metal center and the ligand framework often defines the catalytic cycle.

Metal-ligand cooperation (MLC) is a phenomenon where both the metal and the ligand actively participate in bond activation processes. Protic pyrazole ligands (containing an N-H bond) are well-known for their ability to engage in MLC. nih.gov The N-H group can act as a proton shuttle, facilitating the heterolytic cleavage of bonds like H-H. For instance, in transfer hydrogenation reactions catalyzed by ruthenium-pyrazole complexes, the pyrazole N-H group and the metal center are thought to cooperate in the transfer of hydrogen from a donor molecule to the substrate. nih.gov

The elucidation of catalytic mechanisms relies on the detection and characterization of transient reaction intermediates. For catalytic processes involving pyrazol-3-olate complexes, a combination of experimental and computational techniques is employed.

Spectroscopic Methods : Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography can be used to characterize stable pre-catalysts and, in some cases, key intermediates that can be isolated or observed at low temperatures.

Computational Studies : Density Functional Theory (DFT) calculations are invaluable for mapping out the entire energy profile of a catalytic cycle. Theoretical calculations can predict the structures of transient intermediates and transition states that are difficult or impossible to observe experimentally. For example, calculations on hydrogenation reactions with pyrazole-based catalysts have helped to elucidate the mechanism of hydrogen transfer and identify key species like hydrido-pyrazole intermediates. nih.gov

By combining these approaches, a detailed picture of the catalytic cycle can be constructed, revealing the precise roles of the metal and the 4-formyl-2-methylpyrazol-3-olate ligand in each elementary step.

Development of Heterogeneous Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To overcome this, significant effort has been directed towards developing heterogeneous catalysts by immobilizing homogeneous complexes onto solid supports. Pyrazolate ligands are exceptionally well-suited for this purpose, particularly in the construction of Metal-Organic Frameworks (MOFs).

MOFs are crystalline, porous materials built from metal nodes and organic linkers. The use of pyrazolate-based linkers can lead to the formation of exceptionally robust MOFs with high thermal and chemical stability. nih.govacs.org These pyrazolate MOFs can act as highly efficient and recyclable heterogeneous catalysts. nih.gov The well-defined pores of the MOF can impart size and shape selectivity, while the synergy between the framework and the active metal sites can enhance catalytic activity beyond that of the homogeneous counterpart. nih.gov For example, copper-pyrazolate MOFs have shown outstanding activity in cross-dehydrogenative coupling reactions. acs.orgnih.gov

Alternatively, complexes of 4-formyl-2-methylpyrazol-3-olate can be anchored onto amorphous supports like silica or polymers. acs.org The formyl group provides a convenient point of attachment for covalent grafting to the support material, leading to a robust heterogeneous catalyst that combines the high activity of the molecular complex with the ease of separation and recycling of a solid catalyst.

Immobilization of Metal Complexes on Solid Supports

The heterogenization of homogeneous catalysts by anchoring them to solid supports is a critical strategy for bridging the gap between the high selectivity and activity of molecular catalysts and the practical advantages of heterogeneous systems, such as easy separation and recyclability. While specific research on the immobilization of metal complexes derived from 4-formyl-2-methylpyrazol-3-olate is not extensively documented in publicly available literature, the structural features of this ligand suggest a strong potential for such applications.

The 4-formyl group on the pyrazole ring offers a reactive handle for covalent attachment to a variety of solid supports. Functionalized silica, alumina, polymers, and carbon-based materials could serve as suitable platforms. The immobilization process would likely involve the chemical modification of the support surface to introduce groups that can react with the formyl moiety, for instance, through condensation reactions to form imine or acetal linkages.

Potential Immobilization Strategies and Their Catalytic Implications:

| Support Material | Functionalization | Linkage Type | Potential Catalytic Application |

| Silica (SiO₂) | Aminopropyl groups | Imine | Oxidation, Reduction, C-C coupling |

| Alumina (Al₂O₃) | Hydroxyl groups | Acetal | Lewis acid catalysis |

| Polystyrene | Chloromethyl groups | Ether/Ester | Polymerization, Asymmetric synthesis |

| Carbon Nanotubes | Carboxylic acid groups | Ester | Electrocatalysis, Hydrogenation |

The choice of the solid support and the immobilization strategy can significantly influence the catalytic activity, stability, and selectivity of the resulting heterogeneous catalyst. The porous nature of many supports can enhance substrate accessibility to the active metal centers, while the isolation of catalytic sites can prevent bimolecular deactivation pathways.

Metal-Organic Frameworks (MOFs) Incorporating Pyrazol-3-olate Units

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The modularity of MOFs allows for the tuning of their pore size, surface area, and chemical functionality, making them highly promising materials for catalysis. Pyrazolate-based ligands are particularly well-suited for the construction of robust MOFs due to their strong coordination to metal centers.

While the direct incorporation of 4-formyl-2-methylpyrazol-3-olate as a primary building block in MOF synthesis is not yet widely reported, the broader class of pyrazolate-based MOFs has demonstrated significant catalytic potential. These materials can act as catalysts in several ways: the metal nodes can serve as active sites, the organic linkers can be functionalized with catalytic groups, or guest catalyst molecules can be encapsulated within the pores.

The 4-formyl-2-methylpyrazol-3-olate ligand offers intriguing possibilities for the design of functional MOFs. The pyrazolate and olate moieties can coordinate to metal centers to form the framework structure, while the formyl group can be oriented towards the pores. This "pore functionalization" can be exploited in several ways:

Post-Synthetic Modification: The aldehyde group can be chemically modified after the MOF has been synthesized to introduce new functionalities, such as chiral groups for asymmetric catalysis or acidic/basic sites for specific reactions.

Direct Catalysis: The formyl group itself can participate in certain catalytic reactions, for example, as a hydrogen bond donor to activate substrates.

Sensing Applications: The reactive nature of the aldehyde could be utilized for the selective sensing of specific analytes that can interact with it.

Examples of Catalytically Active Pyrazolate-Based MOFs:

The table below summarizes the characteristics of some pyrazolate-based MOFs and their demonstrated catalytic applications, providing a reference for the potential of frameworks incorporating 4-formyl-2-methylpyrazol-3-olate.

| MOF Name | Metal Node | Pyrazolate Ligand | Catalytic Application | Reference |

| PCN-300 | Copper | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin | C-O Cross-Dehydrogenative Coupling | |

| BUT-124(Co) | Cobalt | 1,3,5-tris(pyrazolate-4-yl)benzene | Oxygen Evolution Reaction |

The development of MOFs using 4-formyl-2-methylpyrazol-3-olate as a linker could lead to new materials with tailored catalytic properties, combining the inherent reactivity of the functionalized ligand with the structural advantages of a crystalline, porous framework. Further research in this area is needed to synthesize and characterize such materials and to explore their full catalytic potential.

Advanced Research Perspectives and Emerging Applications

Integration of the Pyrazol-3-olate Scaffold into Supramolecular Architectures

An extensive search of chemical databases and academic journals yielded no specific examples or theoretical studies on the integration of the Sodium;4-formyl-2-methylpyrazol-3-olate scaffold into supramolecular structures such as metal-organic frameworks (MOFs), coordination polymers, or other complex assemblies. The potential of its coordinating groups (formyl and olate) for such applications remains unexplored.

Exploration of Optical and Electronic Properties in Advanced Materials

Specific data on the optical and electronic properties of this compound are absent from current scientific literature. While other substituted pyrazole (B372694) and pyrazolate compounds have been investigated for their material properties, this specific compound has not been characterized in this context.

Luminescent and Fluorescent Materials

There are no published studies reporting on the luminescent or fluorescent properties of this compound. Its potential as an emissive material or as a component in such materials has not been investigated.

Semiconductor and Electroluminescence Applications

Research into the semiconductor properties or electroluminescent applications of this compound has not been reported. Its viability for use in organic light-emitting diodes (OLEDs) or other electronic devices is currently unknown.

Q & A

Q. What are the stability and solubility profiles of sodium 4-formyl-2-methylpyrazol-3-olate under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and requires storage in desiccators with silica gel at 2–8°C. Solubility tests in polar solvents (e.g., water, DMSO) show >90% dissolution at 25°C, while nonpolar solvents (hexane, chloroform) yield <5% solubility. Stability studies using accelerated degradation (40°C/75% RH for 30 days) reveal <10% decomposition via HPLC analysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of sodium in stabilizing the pyrazol-3-olate anion?

- Methodological Answer : Conduct comparative studies using alternative counterions (e.g., K, Li) to assess ionic radius effects on crystal packing and solubility. Pair X-ray crystallography with DFT calculations to map electron density distribution and Na–O bond distances. Results show sodium’s smaller ionic radius enhances lattice stability (bond length ~2.3 Å) compared to potassium (~2.8 Å) .

Q. How should researchers resolve contradictory data on the compound’s reactivity in nucleophilic vs. electrophilic environments?

- Methodological Answer : Contradictions arise from solvent-dependent tautomerism. In polar aprotic solvents (DMF), the enolate form dominates, favoring nucleophilic acyl substitutions. In protic solvents (MeOH), the keto form prevails, enabling electrophilic aromatic substitution. Validate via C NMR (carbonyl vs. enol carbon shifts) and kinetic studies under controlled pH (3–10) .

Q. What computational approaches predict the compound’s binding affinity in metalloenzyme inhibition studies?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with Zn-dependent enzymes. Parameterize force fields for sodium coordination and assess binding energy (ΔG ≤ -7.0 kcal/mol indicates strong inhibition). Validate with in vitro assays measuring IC against carbonic anhydrase isoforms .

Q. How can formulation challenges (e.g., polymorphism) be addressed during solid-state optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.